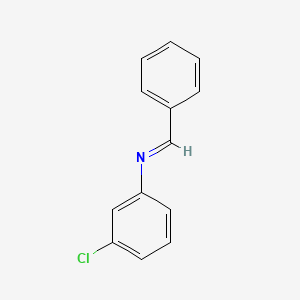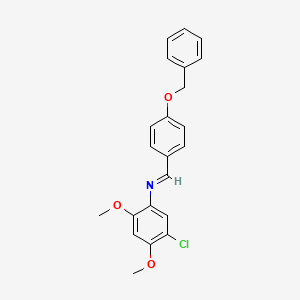![molecular formula C25H26N2O6 B11951900 2-phenoxyethyl N-[2-methyl-5-(2-phenoxyethoxycarbonylamino)phenyl]carbamate CAS No. 75240-24-3](/img/structure/B11951900.png)
2-phenoxyethyl N-[2-methyl-5-(2-phenoxyethoxycarbonylamino)phenyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BIS(2-PHENOXYETHYL) N,N’-(4-METHYL-1,3-PHENYLENE)BISCARBAMATE is a chemical compound with the molecular formula C25H26N2O6 and a molecular weight of 450.496. It is known for its unique structure, which includes phenoxyethyl and methyl-phenylene groups connected by biscarbamate linkages . This compound is often used in early discovery research due to its rare and unique chemical properties .
准备方法
The synthesis of BIS(2-PHENOXYETHYL) N,N’-(4-METHYL-1,3-PHENYLENE)BISCARBAMATE typically involves the reaction of 2-phenoxyethanol with 4-methyl-1,3-phenylenediamine in the presence of a carbamoylating agent. The reaction conditions usually require a solvent such as dichloromethane and a catalyst like pyridine to facilitate the formation of the biscarbamate linkage . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
化学反应分析
BIS(2-PHENOXYETHYL) N,N’-(4-METHYL-1,3-PHENYLENE)BISCARBAMATE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines and alcohols.
科学研究应用
BIS(2-PHENOXYETHYL) N,N’-(4-METHYL-1,3-PHENYLENE)BISCARBAMATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
作用机制
The mechanism of action of BIS(2-PHENOXYETHYL) N,N’-(4-METHYL-1,3-PHENYLENE)BISCARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The biscarbamate linkages allow it to form stable complexes with these targets, potentially inhibiting their activity or altering their function. The phenoxyethyl groups may also contribute to its binding affinity and specificity .
相似化合物的比较
BIS(2-PHENOXYETHYL) N,N’-(4-METHYL-1,3-PHENYLENE)BISCARBAMATE can be compared with other biscarbamate compounds, such as:
BIS(4-VINYLOXYBUTYL) N,N’-(4-METHYL-1,3-PHENYLENE)BISCARBAMATE: This compound has similar biscarbamate linkages but different substituents, leading to variations in its chemical and physical properties.
N,N’‘-(4-METHYL-M-PHENYLENE)BIS[N’,N’-DIMETHYLUREA]: Another related compound with biscarbamate linkages, but with different functional groups, affecting its reactivity and applications.
属性
CAS 编号 |
75240-24-3 |
|---|---|
分子式 |
C25H26N2O6 |
分子量 |
450.5 g/mol |
IUPAC 名称 |
2-phenoxyethyl N-[2-methyl-5-(2-phenoxyethoxycarbonylamino)phenyl]carbamate |
InChI |
InChI=1S/C25H26N2O6/c1-19-12-13-20(26-24(28)32-16-14-30-21-8-4-2-5-9-21)18-23(19)27-25(29)33-17-15-31-22-10-6-3-7-11-22/h2-13,18H,14-17H2,1H3,(H,26,28)(H,27,29) |
InChI 键 |
JSQRFEMMOXLJOW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)NC(=O)OCCOC2=CC=CC=C2)NC(=O)OCCOC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



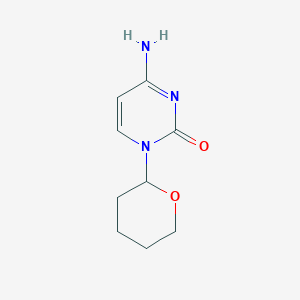
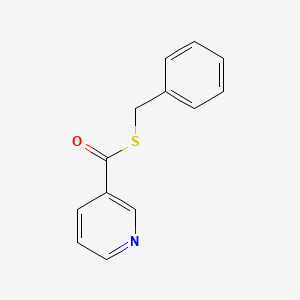
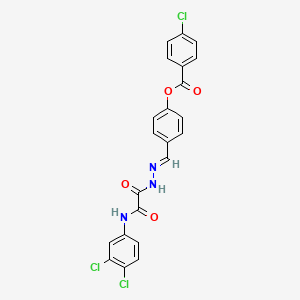

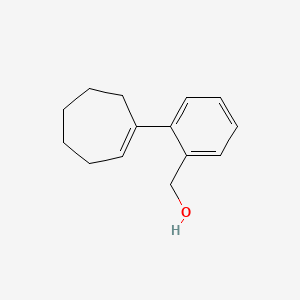

![methyl (2S)-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoate](/img/structure/B11951885.png)
![Ethyl {[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}acetate](/img/structure/B11951888.png)

![Dimethyl 1-(3-bromobenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate](/img/structure/B11951894.png)
